2'-Bromo-5'-fluoroacetophenone

Description

The exact mass of the compound 2'-Bromo-5'-fluoroacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2'-Bromo-5'-fluoroacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Bromo-5'-fluoroacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

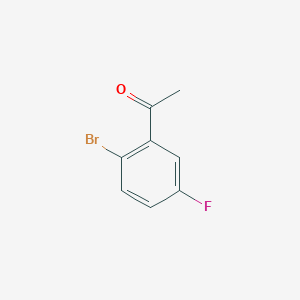

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-5-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXROZQUDCJBBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627949 | |

| Record name | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-33-3 | |

| Record name | 1-(2-Bromo-5-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-5-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2'-Bromo-5'-fluoroacetophenone: Chemical Properties, Structure, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and synthetic methodologies for 2'-Bromo-5'-fluoroacetophenone. This halogenated aromatic ketone is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors and other pharmaceuticals. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis and characterization, and a visualization of its role as a precursor in a significant drug development pathway.

Chemical Properties and Structure

2'-Bromo-5'-fluoroacetophenone is a substituted aromatic ketone with the molecular formula C₈H₆BrFO. Its structure features a phenyl ring substituted with a bromine atom at the 2' position, a fluorine atom at the 5' position, and an acetyl group.

Physicochemical Data

The key physical and chemical properties of 2'-Bromo-5'-fluoroacetophenone are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrFO | [1] |

| Molecular Weight | 217.04 g/mol | [1] |

| CAS Number | 1006-33-3 | [1] |

| Appearance | Off-white to pale yellow crystalline solid or light amber liquid | [1] |

| Boiling Point | 144 °C at 18 mmHg (Predicted) | |

| Density | 1.535 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Sparingly soluble in water, soluble in methanol and dichloromethane. | [1] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Structural Information

The structural representation and identifiers for 2'-Bromo-5'-fluoroacetophenone are provided in the table below.

| Identifier | Value |

| SMILES | CC(=O)c1cc(F)ccc1Br |

| InChI | InChI=1S/C8H6BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3 |

The chemical structure of 2'-Bromo-5'-fluoroacetophenone is visualized in the following diagram:

Caption: Chemical structure of 2'-Bromo-5'-fluoroacetophenone.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 2'-Bromo-5'-fluoroacetophenone are crucial for its application in research and development.

Synthesis of 2'-Bromo-5'-fluoroacetophenone

A common and effective method for the synthesis of 2'-Bromo-5'-fluoroacetophenone is the oxidation of 1-(2-bromo-5-fluorophenyl)ethanol.[1]

Materials and Equipment:

-

1-(2-bromo-5-fluorophenyl)ethanol

-

Trichloroisocyanuric acid (TCCA)

-

TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

HPLC system for reaction monitoring

Procedure:

-

A solution of 1-(2-bromo-5-fluorophenyl)ethanol (53.4 g, 0.2438 mol) in dichloromethane (500 mL) is prepared in a round-bottom flask at a temperature between 0-20 °C.[1]

-

To this solution, Trichloroisocyanuric acid (59.5 g, 0.256 mol, 1.05 eq.) is added.[1]

-

TEMPO (188 mg, 1.20 mmol, 0.5 mol%) is then added to the resulting suspension.[1]

-

The reaction mixture is stirred at ice bath temperature.[1] The progress of the oxidation is monitored by HPLC and is typically complete in about 4.5 hours.[1]

-

Upon completion, the reaction mixture is worked up and dried over anhydrous MgSO₄.[1]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield 1-(2-bromo-5-fluorophenyl)ethanone (2'-Bromo-5'-fluoroacetophenone) as a light amber liquid.[1] The typical yield is around 97% with a purity of 98% as determined by HPLC.[1] The product can often be used in subsequent reactions without further purification.[1]

The following diagram illustrates the workflow for the synthesis:

Caption: Workflow for the synthesis of 2'-Bromo-5'-fluoroacetophenone.

Characterization Methods

¹H-NMR spectroscopy is a fundamental technique for the structural elucidation of 2'-Bromo-5'-fluoroacetophenone.

Experimental Protocol:

-

Instrument: A 300 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃).

-

Procedure: A small amount of the purified product is dissolved in CDCl₃, and the ¹H-NMR spectrum is recorded.

¹H-NMR Data (300MHz, CDCl₃):

-

δ 7.59 (dd, J=8.7, 4.9Hz, 1H)

-

δ 7.19 (dd, J=8.5, 3.0Hz, 1H)

-

δ 7.04 (ddd, J=9.1, 7.8, 3.0Hz, 1H)

-

δ 2.64 (s, 3H)[1]

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C=O stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the ketone carbonyl group conjugated to the aromatic ring.

-

Aromatic C-H stretch: Peaks are expected above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks are expected just below 3000 cm⁻¹ for the methyl group.

-

C-Br and C-F stretches: These will appear in the fingerprint region (below 1500 cm⁻¹).

-

A general protocol for obtaining the mass spectrum of a halogenated aromatic ketone is described below.

Experimental Protocol:

-

Technique: Electron Ionization (EI) Mass Spectrometry.

-

Instrument: A mass spectrometer coupled with a Gas Chromatography (GC) system for sample introduction.

-

Procedure: A dilute solution of the sample is injected into the GC-MS system. The compound is vaporized and then ionized by a high-energy electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z).

-

Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 216 and an M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[2][3] Common fragmentation patterns for acetophenones include the loss of the methyl group (M-15) and the acetyl group (M-43).[4]

Role in Drug Development: BACE1 Inhibition Pathway

2'-Bromo-5'-fluoroacetophenone and its derivatives are valuable intermediates in the synthesis of various pharmacologically active molecules. A significant application is in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease research.[5] BACE1 is an aspartic protease that initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brains of Alzheimer's patients.[6][7]

The inhibition of BACE1 is a promising therapeutic strategy to reduce the production of Aβ peptides. The following diagram illustrates the simplified amyloidogenic pathway and the role of BACE1 inhibitors.

Caption: Simplified amyloidogenic pathway showing the role of BACE1 and its inhibition.

2'-Bromo-5'-fluoroacetophenone serves as a versatile starting material for the synthesis of complex heterocyclic structures that can be designed to fit into the active site of BACE1, thereby blocking its enzymatic activity. The presence of the bromine and fluorine atoms can influence the electronic properties and binding affinity of the final inhibitor molecule.

Conclusion

2'-Bromo-5'-fluoroacetophenone is a chemical intermediate of significant interest to the pharmaceutical and chemical industries. Its well-defined chemical properties and versatile reactivity make it a valuable building block for the synthesis of a wide range of target molecules. The detailed synthetic and characterization protocols provided in this guide, along with an understanding of its application in relevant biological pathways, will aid researchers and drug development professionals in utilizing this compound to its full potential.

References

- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. BACE1 Inhibitors for Alzheimer's Disease: Current Challenges and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beta-secretase 1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2'-Bromo-5'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2'-Bromo-5'-fluoroacetophenone, a key building block in the development of various pharmaceutical compounds.[1] This document details established and potential synthetic routes, providing in-depth experimental protocols and quantitative data to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

2'-Bromo-5'-fluoroacetophenone (CAS No. 1006-33-3) is a halogenated aromatic ketone of significant interest in organic synthesis. Its structure, featuring bromine and fluorine atoms on the acetophenone core, offers versatile reactive sites for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds. This guide explores several viable synthetic methodologies for its preparation, including directed ortho-metalation, Friedel-Crafts acylation, and electrophilic bromination.

Synthesis Pathways Overview

Several strategic approaches can be employed for the synthesis of 2'-Bromo-5'-fluoroacetophenone. The selection of a particular pathway may depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The core synthetic strategies are:

-

Directed ortho-Metalation of 1-Bromo-4-fluorobenzene followed by Acetylation: A highly regioselective method that utilizes a strong base to deprotonate the position ortho to the fluorine atom, followed by quenching with an acetylating agent.

-

Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene: A classic electrophilic aromatic substitution reaction to introduce the acetyl group onto the aromatic ring.

-

Electrophilic Bromination of 5'-Fluoroacetophenone: The direct bromination of a pre-existing acetophenone derivative.

-

Oxidation of 1-(2-Bromo-5-fluorophenyl)ethanol: A two-step approach involving the synthesis of a secondary alcohol via a Grignard reaction, followed by oxidation to the desired ketone.

The logical relationship between these primary synthetic pathways is illustrated below.

Caption: Overview of Primary Synthetic Pathways.

Pathway 1: Directed ortho-Metalation of 1-Bromo-4-fluorobenzene

This pathway offers excellent regioselectivity due to the directing effect of the fluorine atom. A patent describes a method involving the reaction of 4-bromofluorobenzene with lithium diisopropylamide (LDA) to form an aryl lithium intermediate, which is then acetylated.

Experimental Protocol

Step 1: Formation of the Aryl Lithium Intermediate In an inert solvent at low temperature, 4-bromofluorobenzene is reacted with lithium diisopropylamide.

Step 2: Acetylation The resulting aryl lithium intermediate is then reacted with an acetylation reagent to yield 2'-fluoro-5'-bromoacetophenone.

| Parameter | Value |

| Starting Material | 4-Bromofluorobenzene |

| Reagents | Lithium diisopropylamide, Acetylation reagent |

| Solvent | Inert solvent (e.g., THF) |

| Temperature | Low temperature |

| Yield | High |

| Key Advantage | High regioselectivity |

Note: Specific quantitative data from the patent is limited.

The workflow for this pathway is depicted below.

Caption: Directed ortho-Metalation Workflow.

Pathway 2: Friedel-Crafts Acylation of 1-Bromo-4-fluorobenzene

A classic approach to forming aromatic ketones, this method involves the reaction of 1-bromo-4-fluorobenzene with an acetylating agent in the presence of a Lewis acid catalyst. While generally effective, this method can sometimes lead to isomeric byproducts.

Experimental Protocol

A representative procedure adapted from the Friedel-Crafts acetylation of bromobenzene is as follows:

-

To a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride and dry dichloromethane.

-

Add 1-bromo-4-fluorobenzene to the stirred suspension.

-

Slowly add acetic anhydride or acetyl chloride dropwise to the mixture. The reaction is exothermic and may require cooling to maintain control.

-

After the addition is complete, the mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

-

The product is extracted with an organic solvent, washed, dried, and purified.

| Parameter | Value | Reference |

| Starting Material | 1-Bromo-4-fluorobenzene | [2] |

| Acylating Agent | Acetic anhydride or Acetyl chloride | [2][3] |

| Catalyst | Anhydrous Aluminum Chloride | [2][3] |

| Solvent | Dichloromethane or Carbon disulfide | [2][4] |

| Reaction Temperature | 0°C to reflux | [2][3] |

| Typical Yield | 69-79% (for p-bromoacetophenone) | [4] |

The mechanism and workflow for this pathway are illustrated below.

Caption: Friedel-Crafts Acylation Mechanism.

Pathway 3: Electrophilic Bromination of 5'-Fluoroacetophenone

This pathway involves the direct bromination of 5'-fluoroacetophenone. The regioselectivity of the bromination is directed by the acetyl and fluoro groups.

Experimental Protocol

A general procedure for the α-bromination of an acetophenone derivative using N-bromosuccinimide (NBS) is as follows:

-

Dissolve 5'-fluoroacetophenone in a suitable solvent such as acetonitrile or a mixture of polyethylene glycol and water.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of an acid such as p-toluenesulfonic acid.

-

The reaction mixture can be stirred at room temperature or heated, potentially with microwave irradiation to enhance the reaction rate.[5]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude product, which is then purified.

| Parameter | Value | Reference |

| Starting Material | 5'-Fluoroacetophenone | |

| Brominating Agent | N-Bromosuccinimide (NBS) | [5] |

| Catalyst | p-Toluenesulfonic acid (optional) | [5] |

| Solvent | Acetonitrile/Water | [6] |

| Reaction Conditions | Room temperature to 35°C | [6] |

| Typical Yield | Good to high | [6] |

The workflow for this electrophilic bromination is outlined below.

Caption: Electrophilic Bromination Workflow.

Pathway 4: Grignard Reaction and Subsequent Oxidation

This two-step pathway involves the synthesis of the intermediate alcohol, 1-(2-bromo-5-fluorophenyl)ethanol, via a Grignard reaction, followed by its oxidation to the target ketone.

Experimental Protocol

Step 1: Synthesis of 1-(2-Bromo-5-fluorophenyl)ethanol

-

Prepare the Grignard reagent from 2,5-dibromofluorobenzene by reacting it with magnesium turnings in anhydrous THF.

-

React the formed Grignard reagent with acetaldehyde at a low temperature (e.g., 0°C).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and purify.

Step 2: Oxidation to 2'-Bromo-5'-fluoroacetophenone

-

Dissolve the 1-(2-bromo-5-fluorophenyl)ethanol in a suitable solvent like dichloromethane.

-

Add an oxidizing agent such as pyridinium chlorochromate (PCC).

-

Stir the suspension at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of silica gel and concentrate the filtrate.

-

Purify the crude product by flash column chromatography.

| Parameter | Value | Reference |

| Starting Material | 2,5-Dibromofluorobenzene | |

| Reagents (Step 1) | Magnesium, Acetaldehyde | |

| Reagent (Step 2) | Pyridinium chlorochromate (PCC) | [7] |

| Solvent (Step 1) | Anhydrous THF | |

| Solvent (Step 2) | Dichloromethane | [7] |

| Reaction Temp (Step 2) | Room Temperature | [7] |

| Yield (Step 2) | 92% (for a similar substrate) | [7] |

The two-step workflow is visualized in the following diagram.

References

- 1. nbinno.com [nbinno.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. 2'-BROMO-4'-FLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 2'-Bromo-5'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic intermediate, 2'-Bromo-5'-fluoroacetophenone. The information presented herein is essential for the accurate identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and agrochemical industries. This document details predicted nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data, and anticipated mass spectrometry (MS) fragmentation patterns. Furthermore, it outlines standardized experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2'-Bromo-5'-fluoroacetophenone. This information is derived from the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.6 | Singlet | 3H | -COCH₃ |

| ~ 7.2 - 7.4 | Multiplet | 1H | Ar-H |

| ~ 7.5 - 7.7 | Multiplet | 1H | Ar-H |

| ~ 7.8 - 8.0 | Multiplet | 1H | Ar-H |

Predicted for a solution in CDCl₃ with TMS as an internal standard.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 200 | C=O |

| ~ 160 (d, ¹JCF ≈ 250 Hz) | C-F |

| ~ 140 | C-Br |

| ~ 115 - 135 | Ar-C |

| ~ 30 | -COCH₃ |

Predicted for a solution in CDCl₃.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | Aromatic C-H Stretch |

| 1700 - 1680 | C=O (Aryl Ketone) Stretch |

| 1600 - 1450 | Aromatic C=C Stretch |

| 1250 - 1100 | C-F Stretch |

| 700 - 550 | C-Br Stretch |

Data for solid sample (e.g., KBr pellet or thin film).

Table 4: Expected Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 216/218 | [M]⁺ (Molecular ion with Br isotopes) |

| 201/203 | [M - CH₃]⁺ |

| 183/185 | [M - COCH₃]⁺ |

| 155/157 | [M - COCH₃ - CO]⁺ |

| 104 | [C₇H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

Based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The following are detailed methodologies for the key experiments used to generate the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of 2'-Bromo-5'-fluoroacetophenone for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2'-Bromo-5'-fluoroacetophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Thin Film Method):

-

Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the KBr pellet or the salt plate in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

-

Ionization (Electron Ionization - EI):

-

The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

An electron multiplier or similar detector records the abundance of each ion.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of ions at different m/z values.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like 2'-Bromo-5'-fluoroacetophenone.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Solubility and Stability of 2'-Bromo-5'-fluoroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Bromo-5'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in drug development, from process chemistry to formulation. This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Bromo-5'-fluoroacetophenone, along with detailed experimental protocols for determining its solubility and stability profiles. This document is intended to serve as a valuable resource for researchers and professionals working with this compound.

Physicochemical Properties

2'-Bromo-5'-fluoroacetophenone is an organic halogenated aromatic ketone.[3] It presents as a solid crystalline substance at room temperature, typically appearing as off-white to pale yellow crystals, and possesses a faint aromatic odor.[3]

Table 1: Physical and Chemical Properties of 2'-Bromo-5'-fluoroacetophenone

| Property | Value | Reference |

| CAS Number | 1006-33-3 | [1][2][3] |

| Molecular Formula | C8H6BrFO | [1][2][3] |

| Molecular Weight | 217.04 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder or clear, pale lemon/lime liquid | [1][3] |

| Boiling Point | 144°C at 18 mmHg | [2][4] |

| Density | Approximately 1.535 g/cm³ (Predicted) | [4] |

| Refractive Index | 1.5525 | [2][4] |

Solubility Profile

Table 2: Qualitative Solubility of 2'-Bromo-5'-fluoroacetophenone

| Solvent | Solubility | Reference |

| Methanol | Soluble | [1][2][3] |

| Water | Sparingly soluble | [3] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a reliable technique for this purpose.

Objective: To determine the equilibrium solubility of 2'-Bromo-5'-fluoroacetophenone in various solvents at different temperatures.

Materials:

-

2'-Bromo-5'-fluoroacetophenone (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringes and solvent-compatible syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2'-Bromo-5'-fluoroacetophenone to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of 2'-Bromo-5'-fluoroacetophenone.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Analyze the diluted sample solutions by HPLC and determine the concentration of 2'-Bromo-5'-fluoroacetophenone based on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Workflow for Solubility Determination

References

The Versatility of 2'-Bromo-5'-fluoroacetophenone in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-5'-fluoroacetophenone is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules.[1][2] Its unique substitution pattern, featuring a bromine atom and a fluorine atom on the acetophenone core, provides multiple reactive sites for synthetic elaboration. This technical guide explores the potential applications of 2'-Bromo-5'-fluoroacetophenone in the development of novel therapeutics, with a focus on its use in the synthesis of anticancer and antimicrobial agents. We will delve into the synthesis of key derivatives, their biological activities, and the underlying mechanisms of action.

Core Applications in Medicinal Chemistry

The chemical architecture of 2'-Bromo-5'-fluoroacetophenone makes it an ideal starting material for the synthesis of various heterocyclic and carbocyclic compounds with proven pharmacological relevance.[1][2] Two of the most prominent applications are the synthesis of thiazole derivatives and 3-aryl-1-indanones.

Thiazole Derivatives: A Scaffold for Anticancer and Antimicrobial Agents

The Hantzsch thiazole synthesis provides a straightforward method for constructing the thiazole ring from α-haloketones like 2'-Bromo-5'-fluoroacetophenone. Thiazole derivatives are of significant interest due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Thiazole-containing compounds have shown significant promise as anticancer agents, with some derivatives exhibiting potent inhibitory activity against various cancer cell lines.[3][4][5] One of the key mechanisms of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[6][7]

dot

Caption: VEGFR-2 Signaling Pathway.

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminothiazole Derivatives | Human Lung Cancer (H1299) | 4.89 | [3] |

| Human Glioma (SHG-44) | 4.03 | [3] | |

| Human Leukemia (K563) | 16.3 | [3] | |

| 2,4-Disubstituted Thiazole Amides | Human Lung Cancer (A549) | 8.64 | [3] |

| Human Cervical Cancer (HeLa) | 6.05 | [3] | |

| Human Colon Cancer (HT29) | 0.63 | [3] |

Derivatives of 2'-Bromo-5'-fluoroacetophenone, particularly chalcones which can be precursors to other heterocycles, have demonstrated notable antimicrobial activity. The presence of the fluoro and bromo substituents on the aromatic ring is believed to contribute to their potency.

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Fluoro-substituted Chalcones | Staphylococcus aureus | 15.6 - 31.25 | [8][9] |

| Candida albicans | 15.62 | [9] | |

| Candida glabrata | 31.25 | [9] | |

| Thiophene-containing Chalcone (CY3) | Staphylococcus aureus | >100 | [6] |

| Escherichia coli | >100 | [6] | |

| Candida albicans | >50 | [6] |

3-Aryl-1-Indanone Derivatives: Potential CNS and Anticancer Agents

Another significant application of 2'-Bromo-5'-fluoroacetophenone is in the enantioselective synthesis of chiral 3-aryl-1-indanone derivatives.[1][2] This class of compounds is a core structural motif in a number of biologically active molecules with potential applications in the treatment of neurodegenerative diseases and cancer.[10]

Experimental Protocols

Synthesis of Thiazole Derivatives via Hantzsch Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives from α-haloketones and a thioamide source, such as thiourea.

dot

Caption: Hantzsch Thiazole Synthesis Workflow.

Detailed Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve 2'-Bromo-5'-fluoroacetophenone (1 equivalent) and thiourea (1.1 equivalents) in methanol.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction typically proceeds to completion within a few hours.

-

Neutralization and Precipitation: After cooling the reaction mixture to room temperature, add a weak base, such as a saturated aqueous solution of sodium carbonate, until the mixture is neutralized. The neutral thiazole product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Chalcone Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. These compounds are not only biologically active themselves but also serve as versatile intermediates for the synthesis of other heterocyclic compounds.

dot

Caption: Chalcone Synthesis Workflow.

Detailed Protocol (Representative):

-

Reaction Setup: Dissolve 2'-Bromo-5'-fluoroacetophenone (1 equivalent) and a substituted benzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Reaction: Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, dropwise to the stirred mixture at room temperature. Continue stirring until the reaction is complete, as monitored by TLC.

-

Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the pure chalcone derivative.

Conclusion

2'-Bromo-5'-fluoroacetophenone is a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of diverse molecular scaffolds, particularly thiazoles and 3-aryl-1-indanones, provides a rich platform for the discovery of new therapeutic agents. The demonstrated anticancer and antimicrobial activities of its derivatives highlight the significant potential of this compound in addressing unmet medical needs. Further exploration of the structure-activity relationships of novel derivatives and their mechanisms of action will undoubtedly lead to the development of promising new drug candidates.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 8. acgpubs.org [acgpubs.org]

- 9. Design of potent fluoro-substituted chalcones as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

2'-Bromo-5'-fluoroacetophenone as a building block in organic synthesis

An In-depth Technical Guide to 2'-Bromo-5'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Bromo-5'-fluoroacetophenone is a halogenated aromatic ketone that has emerged as a critical building block in modern organic synthesis.[1] Its structure, featuring a benzene ring substituted with bromine, fluorine, and an acetyl group, provides multiple reactive sites for constructing complex molecular architectures.[1] First synthesized in the latter half of the 20th century, this compound is not naturally occurring and is produced exclusively through industrial synthesis.[1]

Primarily, 2'-Bromo-5'-fluoroacetophenone serves as a versatile intermediate in the pharmaceutical industry for synthesizing a range of biologically active compounds, including kinase inhibitors and antiviral agents.[1] Its utility also extends to the agrochemical and specialty materials sectors.[1][2] The strategic placement of the bromine and fluorine atoms, along with the reactive ketone functionality, allows for selective transformations, making it an invaluable tool in drug discovery and development pipelines.[2][3] It is particularly noted for its application in the enantioselective synthesis of chiral molecules, such as 3-aryl-1-indanone derivatives, which is crucial for producing enantiomerically pure compounds with improved therapeutic efficacy and safety profiles.[3][4][5]

Physicochemical and Spectroscopic Data

The physical and chemical properties of 2'-Bromo-5'-fluoroacetophenone are summarized below. At room temperature, it typically appears as an off-white to pale yellow crystalline solid with a faint aromatic odor.[1]

Table 1: Physicochemical Properties of 2'-Bromo-5'-fluoroacetophenone

| Property | Value | Reference |

| CAS Number | 1006-33-3 | [1][4][6] |

| Molecular Formula | C₈H₆BrFO | [1][4][6] |

| Molecular Weight | 217.04 g/mol | [1][4] |

| Appearance | Off-white to pale yellow crystalline solid | [1] |

| Melting Point | 42 °C | |

| Boiling Point | ~160-170 °C | [6] |

| Density | ~1.49 g/mL | [6] |

| Solubility | Soluble in methanol and most organic solvents (e.g., ethanol, ether, benzene). Sparingly soluble in water. | [1][4][6] |

| Storage | Sealed in dry, room temperature conditions. | [1][4] |

Table 2: Spectroscopic Data of 2'-Bromo-5'-fluoroacetophenone

| Spectroscopy | Data | Reference |

| ¹H NMR (300MHz, CDCl₃) | δ 7.59 (dd, J=8.7, 4.9Hz, 1H), 7.19 (dd, J=8.5, 3.0Hz, 1H), 7.04 (ddd, J=9.1, 7.8, 3.0Hz, 1H), 2.64 (s, 3H) | [4] |

| Canonical SMILES | CC(=O)C1=CC(F)=CC=C1Br | [1] |

| InChI Key | BQXROZQUDCJBBY-UHFFFAOYSA-N | [1] |

Synthesis of 2'-Bromo-5'-fluoroacetophenone

The industrial-scale preparation of 2'-Bromo-5'-fluoroacetophenone typically involves the regioselective halogenation of a suitable precursor, such as 5-fluoroacetophenone.[1] Another common laboratory synthesis involves the oxidation of 1-(2-bromo-5-fluorophenyl)ethanol.

References

An In-Depth Technical Guide to 2'-Bromo-5'-fluoroacetophenone: Discovery, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2'-Bromo-5'-fluoroacetophenone, a key halogenated aromatic ketone intermediate in the pharmaceutical and chemical industries. The document details its discovery and history, physical and chemical properties, and various methods of synthesis. A significant focus is placed on its critical role as a building block in the development of targeted therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and its application in the preparation of advanced pharmaceutical intermediates are provided, along with characterization data. Visual representations of synthetic pathways and experimental workflows are included to facilitate a deeper understanding of its practical applications.

Introduction

2'-Bromo-5'-fluoroacetophenone (CAS No. 1006-33-3) is a synthetic organic compound that has emerged as a vital intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a benzene ring substituted with bromine and fluorine atoms and an acetyl group, provides a versatile scaffold for medicinal chemists. This guide will explore the history of this compound, its synthesis, and its significant contributions to the field of drug discovery, particularly in the development of kinase inhibitors for oncology.

Discovery and History

2'-Bromo-5'-fluoroacetophenone was first synthesized in the late 20th century as part of a broader effort to develop novel fluorinated and brominated aromatic compounds for pharmaceutical and agrochemical applications.[2] While a singular discovery paper is not prominently cited in the literature, its emergence coincides with the growing interest in incorporating fluorine into drug candidates to enhance metabolic stability and binding affinity. The compound is not known to occur naturally and is exclusively produced through chemical synthesis.[2] Patents from the early 21st century began to detail specific and optimized synthetic routes for 2'-Bromo-5'-fluoroacetophenone, highlighting its increasing importance as a commercial and research chemical.[3]

Physicochemical and Spectral Data

A summary of the key physical, chemical, and spectral properties of 2'-Bromo-5'-fluoroacetophenone is presented in the tables below. This data is essential for its proper handling, characterization, and use in synthetic applications.

Table 1: Physicochemical Properties of 2'-Bromo-5'-fluoroacetophenone

| Property | Value | Reference(s) |

| CAS Number | 1006-33-3 | [2] |

| Molecular Formula | C₈H₆BrFO | [4] |

| Molecular Weight | 217.04 g/mol | [4] |

| Appearance | Off-white to pale yellow crystalline solid | [2] |

| Melting Point | Not available | |

| Boiling Point | 144 °C / 18 mmHg | [4] |

| Density | ~1.49 g/mL | [1] |

| Solubility | Soluble in methanol and most organic solvents. Sparingly soluble in water. | [1] |

Table 2: Spectral Data for 2'-Bromo-5'-fluoroacetophenone

| Spectrum Type | Key Peaks/Shifts (δ in ppm, J in Hz) | Reference(s) |

| ¹H NMR (300MHz, CDCl₃) | 7.59 (dd, J=8.7, 4.9Hz, 1H), 7.19 (dd, J=8.5, 3.0Hz, 1H), 7.04 (ddd, J=9.1, 7.8, 3.0Hz, 1H), 2.64 (s, 3H) | [4] |

| ¹³C NMR | Data not readily available in searched literature. | |

| Infrared (IR) | Data not readily available in searched literature. | |

| Mass Spectrometry (MS) | Data not readily available in searched literature. |

Synthesis of 2'-Bromo-5'-fluoroacetophenone

Several synthetic routes have been developed for the preparation of 2'-Bromo-5'-fluoroacetophenone. The most common methods involve the halogenation of a substituted benzene ring.

General Synthetic Pathways

Two primary strategies for the synthesis of 2'-Bromo-5'-fluoroacetophenone are:

-

Bromination of 5'-fluoroacetophenone: This industrial-scale method involves the regioselective bromination of 5'-fluoroacetophenone using a bromine source in the presence of a suitable catalyst.[2]

-

Friedel-Crafts Acylation of 1-bromo-4-fluorobenzene: This classic organic reaction introduces the acetyl group to the 1-bromo-4-fluorobenzene ring.

A patented method also describes a process involving the reaction of 4-bromofluorobenzene with lithium diisopropylamide to form an aryl lithium intermediate, which is then acetylated.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2'-Bromo-5'-fluoroacetophenone via Oxidation of 1-(2-bromo-5-fluorophenyl)ethanol [4]

This protocol details the synthesis from a precursor alcohol.

Materials:

-

1-(2-bromo-5-fluorophenyl)ethanol

-

Trichloroisocyanuric acid (TCCA)

-

TEMPO (2,2,6,6-tetramethylpiperidine 1-yloxy)

-

Dichloromethane (DCM)

-

Ice bath

-

Standard laboratory glassware and purification apparatus

Procedure:

-

To a solution of 1-(2-bromo-5-fluorophenyl)ethanol (53.4 g, 0.2438 mol) in dichloromethane (500 mL) cooled in an ice bath (0-20 °C), add trichloroisocyanuric acid (59.5 g, 0.256 mol, 1.05 eq.).

-

To the resulting suspension, add TEMPO (188 mg, 1.20 mmol, 0.5 mol%).

-

Stir the reaction mixture at ice bath temperature.

-

Monitor the reaction progress by HPLC until the oxidation is complete (approximately 4.5 hours).

-

Upon completion, perform a standard aqueous workup.

-

Dry the organic layer over anhydrous MgSO₄.

-

Remove the solvent under reduced pressure to yield 1-(2-bromo-5-fluorophenyl)ethanone (2'-Bromo-5'-fluoroacetophenone) as a light amber liquid.

Expected Yield: Approximately 97% with 98% purity by HPLC.[4]

Applications in Drug Development

2'-Bromo-5'-fluoroacetophenone is a highly valued intermediate in the pharmaceutical industry due to its utility in constructing complex molecular architectures, particularly for kinase inhibitors.[2][5]

Role as a Key Building Block

The bromine and fluorine substituents on the aromatic ring of 2'-Bromo-5'-fluoroacetophenone offer distinct advantages in drug design:

-

Fluorine: Can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of nearby functional groups.

-

Bromine: Serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer. 2'-Bromo-5'-fluoroacetophenone is a precursor in the synthesis of several kinase inhibitors. For example, it is a key starting material in the synthesis of the KRAS G12C inhibitor, AMG 510 (Sotorasib), which was the first FDA-approved targeted therapy for this specific mutation in non-small cell lung cancer.[6] It is also utilized in the development of inhibitors for other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a key target in anti-angiogenic cancer therapies.[7]

Experimental Workflow: Synthesis of a Kinase Inhibitor Intermediate

The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor intermediate starting from 2'-Bromo-5'-fluoroacetophenone.

Caption: Generalized workflow for kinase inhibitor synthesis.

Conclusion

2'-Bromo-5'-fluoroacetophenone is a testament to the critical role of well-designed chemical intermediates in modern drug discovery and development. Its strategic combination of halogen substituents provides a powerful tool for medicinal chemists to synthesize novel and effective therapeutics. As the demand for targeted therapies continues to grow, the importance of versatile building blocks like 2'-Bromo-5'-fluoroacetophenone is set to increase, driving further innovation in synthetic and medicinal chemistry.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN107011134B - Synthetic method of 2-fluoro-5-bromoacetophenone - Google Patents [patents.google.com]

- 4. 2'-BROMO-5'-FLUOROACETOPHENONE | 1006-33-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2'-Bromo-5'-fluoroacetophenone for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Modern Organic Synthesis

This technical guide provides a detailed overview of 2'-Bromo-5'-fluoroacetophenone, a crucial intermediate in the fields of pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the chemical and pharmaceutical industries, offering comprehensive data on its commercial availability, physicochemical properties, and key applications.

Introduction

2'-Bromo-5'-fluoroacetophenone (CAS No. 1006-33-3) is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a fluorine atom on the phenyl ring, provides multiple reactive sites for the construction of complex molecular architectures.[2] This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including pharmaceutical intermediates and other fine chemicals.[1]

Commercial Availability and Suppliers

2'-Bromo-5'-fluoroacetophenone is commercially available from a variety of chemical suppliers worldwide. Purity levels typically range from 95% to over 98%. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify its identity and purity.[2]

Below is a summary of some of the key suppliers:

| Supplier | Purity | Additional Information |

| Thermo Scientific | 98% | Part of Thermo Fisher Scientific, offering a wide range of laboratory chemicals. |

| Sigma-Aldrich (Merck) | 95% | A major supplier of research chemicals, providing detailed safety and handling information. |

| Ottokemi | 98% | An India-based manufacturer and supplier of laboratory chemicals.[3] |

| ACUBIOCHEM | 95% | Offers custom synthesis and packaging services.[4] |

| ChemicalBook | Varies | A platform listing multiple suppliers, primarily from China, with purities often listed as 98% or 99%+.[5] |

| Pharmaffiliates | - | Provides the compound for research purposes and notes its application in synthesizing oxabicyclic compounds and chiral 3-aryl-1-indanone molecules.[6] |

Physicochemical and Safety Data

A thorough understanding of the physical, chemical, and safety properties of 2'-Bromo-5'-fluoroacetophenone is essential for its safe handling and effective use in experimental procedures.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2'-Bromo-5'-fluoroacetophenone.

| Property | Value | Source |

| CAS Number | 1006-33-3 | [3] |

| Molecular Formula | C₈H₆BrFO | [3] |

| Molecular Weight | 217.04 g/mol | [3] |

| Appearance | Colorless or light yellow liquid | [1] |

| Boiling Point | ~160-170 °C | [1] |

| Melting Point | ~ -10 °C | [1] |

| Density | ~1.49 g/mL | [1] |

| Solubility | Soluble in most organic solvents such as ethanol, ether, and benzene. | [1] |

Safety and Handling

2'-Bromo-5'-fluoroacetophenone is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably a fume hood.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[1]

The following table outlines the key safety information based on the Globally Harmonized System (GHS).

| Hazard Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation. |

Experimental Protocols and Applications

2'-Bromo-5'-fluoroacetophenone is a key starting material in various synthetic pathways. Its applications primarily lie in its use as a precursor for more complex molecules.

Synthesis of 2'-Bromo-5'-fluoroacetophenone

A general procedure for the synthesis of 2'-Bromo-5'-fluoroacetophenone involves the oxidation of 1-(2-bromo-5-fluorophenyl)ethanol.[5] The following is a representative experimental protocol based on available information:

Reaction: Oxidation of 1-(2-bromo-5-fluorophenyl)ethanol

Reagents and Equipment:

-

1-(2-bromo-5-fluorophenyl)ethanol

-

Trichloroisocyanuric acid (TCCA)

-

TEMPO (2,2,6,6-tetramethylpiperidine 1-yloxy)

-

Dichloromethane (DCM)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve 1-(2-bromo-5-fluorophenyl)ethanol in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-20 °C.

-

Slowly add trichloroisocyanuric acid to the cooled solution.

-

Add a catalytic amount of TEMPO to the resulting suspension.

-

Stir the reaction mixture at ice bath temperature.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4.5 hours.

-

Upon completion, proceed with a standard aqueous work-up and purification by column chromatography to isolate the desired product, 2'-Bromo-5'-fluoroacetophenone.[5]

Application in the Synthesis of Bioactive Molecules

A significant application of 2'-Bromo-5'-fluoroacetophenone is in the enantioselective synthesis of chiral 3-aryl-1-indanone molecules.[3][6] These structures are important scaffolds in medicinal chemistry. It is also utilized in the synthesis of oxabicyclic compounds.[3][6] The versatile reactivity of this intermediate makes it a valuable tool for medicinal chemists in the development of novel therapeutic agents.[2]

Visualizing Workflows and Pathways

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of 2'-Bromo-5'-fluoroacetophenone in a research and development setting.

References

- 1. chembk.com [chembk.com]

- 2. nbinno.com [nbinno.com]

- 3. 2'-Bromo-5'-fluoroacetophenone, 98% (1006-33-3) - 2'-Bromo-5'-fluoroacetophenone, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 4. acubiochem.com [acubiochem.com]

- 5. 2'-BROMO-5'-FLUOROACETOPHENONE | 1006-33-3 [chemicalbook.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

Reactivity Profile of the Bromine Atom in 2'-Bromo-5'-fluoroacetophenone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of the bromine atom in 2'-Bromo-5'-fluoroacetophenone. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique interplay of its functional groups. The presence of an ortho-bromo substituent, a meta-fluoro group, and an acetyl moiety imparts a distinct reactivity to the C-Br bond, making it a valuable synthon for a variety of chemical transformations. This document details the electronic and steric influences on the bromine atom's reactivity and provides an in-depth overview of its participation in key synthetic reactions, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck, Buchwald-Hartwig, Sonogashira), Ullmann condensations, and Grignard reagent formation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and execution of synthetic routes involving this important intermediate.

Introduction: Electronic and Steric Landscape

The reactivity of the bromine atom in 2'-Bromo-5'-fluoroacetophenone is intricately governed by the electronic and steric effects exerted by the adjacent acetyl group and the fluorine atom on the phenyl ring.

-

Electronic Effects: The acetyl group at the ortho position is a moderately deactivating group, withdrawing electron density from the aromatic ring through both inductive (-I) and resonance (-M) effects. This electron withdrawal polarizes the C-Br bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Conversely, the fluorine atom at the meta position is a deactivating group primarily through its strong inductive electron-withdrawing effect (-I), which further enhances the electrophilicity of the C-Br bond. However, its +M (resonance) effect is weaker and has a lesser impact from the meta position. The cumulative electron-withdrawing nature of both substituents facilitates oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Steric Effects: The ortho-acetyl group presents a significant steric hindrance around the bromine atom. This steric bulk can influence the approach of bulky nucleophiles and ligands in transition metal-catalyzed reactions, potentially affecting reaction rates and yields.

This combination of electronic activation and steric hindrance dictates the optimal reaction conditions required for the successful transformation of the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in 2'-Bromo-5'-fluoroacetophenone serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The reaction of 2'-Bromo-5'-fluoroacetophenone with various arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.[1][2][3]

Quantitative Data for Suzuki-Miyaura Coupling of Aryl Bromides:

| Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | ~92 |

| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | ~88 |

Experimental Protocol (General):

A mixture of 2'-Bromo-5'-fluoroacetophenone (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq.) is taken in a degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1). The reaction mixture is heated under an inert atmosphere (Nitrogen or Argon) with stirring for the specified time. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Heck Reaction

The Heck reaction facilitates the coupling of 2'-Bromo-5'-fluoroacetophenone with alkenes to form substituted acetophenones.

General Reaction Scheme:

Caption: General scheme of the Heck reaction.

Catalytic Cycle:

Caption: Catalytic cycle of the Heck reaction.[1][4][5][6][7][8]

Quantitative Data for Heck Reaction of Aryl Bromides:

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 24 | ~85 |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMAc | 120 | 18 | ~90 |

| Acrylonitrile | Pd₂(dba)₃ / dppf | K₂CO₃ | Acetonitrile | 80 | 12 | ~78 |

Experimental Protocol (General):

A mixture of 2'-Bromo-5'-fluoroacetophenone (1.0 eq.), the alkene (1.2-1.5 eq.), palladium catalyst (1-5 mol%), ligand (if required), and base (1.5-2.0 eq.) in a suitable solvent (e.g., DMF, DMAc, or acetonitrile) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

This reaction is a versatile method for the synthesis of N-aryl compounds from 2'-Bromo-5'-fluoroacetophenone and various primary or secondary amines.

General Reaction Scheme:

Caption: General scheme of the Buchwald-Hartwig amination.

Catalytic Cycle:

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[9][10][11][12][13]

Quantitative Data for Buchwald-Hartwig Amination of Aryl Bromides:

| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~94 |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | ~85 |

| n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-BuOH | 90 | 16 | ~89 |

Experimental Protocol (General):

In an oven-dried Schlenk tube, 2'-Bromo-5'-fluoroacetophenone (1.0 eq.), the amine (1.2 eq.), palladium precatalyst (1-3 mol%), ligand (1.2-3.6 mol%), and base (1.4 eq.) are combined. The tube is evacuated and backfilled with argon three times. Anhydrous solvent is added, and the mixture is heated with stirring for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, reacting 2'-Bromo-5'-fluoroacetophenone with a terminal alkyne.

General Reaction Scheme:

Caption: General scheme of the Sonogashira coupling reaction.

Catalytic Cycle:

Caption: Catalytic cycles of the Sonogashira coupling reaction.[3][9][14][15][16][17][18]

Quantitative Data for Sonogashira Coupling of Aryl Bromides:

| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | ~90 |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | 60 | 8 | ~88 |

| 1-Hexyne | Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~85 |

Experimental Protocol (General):

To a solution of 2'-Bromo-5'-fluoroacetophenone (1.0 eq.) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 eq.), a palladium catalyst (1-5 mol%), a copper(I) co-catalyst (1-10 mol%), and a base (e.g., triethylamine or diisopropylamine, 2-3 eq.). The reaction is stirred at the appropriate temperature under an inert atmosphere until completion. The reaction mixture is then quenched with aqueous ammonium chloride, extracted with an organic solvent, washed with brine, dried, and concentrated. The product is purified by column chromatography.

Ullmann Condensation

The Ullmann condensation provides a route to form C-O and C-N bonds, typically requiring higher temperatures than palladium-catalyzed reactions.

General Reaction Scheme (C-O Coupling):

Caption: General scheme of the Ullmann condensation.

Reaction Mechanism:

Caption: Proposed mechanism for the Ullmann condensation.[19][20][21][22][23]

Quantitative Data for Ullmann Condensation of Aryl Bromides:

| Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenol | CuI / L-proline | K₂CO₃ | DMSO | 120 | 24 | ~75 |

| 4-Methoxyphenol | Cu₂O / 1,10-Phenanthroline | Cs₂CO₃ | NMP | 150 | 36 | ~80 |

| Aniline | CuI / DMEDA | K₃PO₄ | Dioxane | 110 | 48 | ~70 |

Experimental Protocol (General):

A mixture of 2'-Bromo-5'-fluoroacetophenone (1.0 eq.), the nucleophile (phenol or amine, 1.2-1.5 eq.), a copper catalyst (5-20 mol%), a ligand (if necessary), and a base (2.0 eq.) in a high-boiling polar solvent (e.g., DMSO, NMP, or DMF) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by chromatography or recrystallization.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom of 2'-Bromo-5'-fluoroacetophenone can be converted into a Grignard reagent, which is a powerful nucleophile for forming new carbon-carbon bonds. However, the presence of the electrophilic acetyl group on the same molecule complicates this transformation, as the Grignard reagent, once formed, can react intramolecularly or with another molecule of the starting material. Therefore, protection of the ketone is often necessary before forming the Grignard reagent.

Workflow for Grignard Reaction:

Caption: General workflow for Grignard reactions with 2'-Bromo-5'-fluoroacetophenone.[24][25][26][27][28]

Experimental Protocol (General - with protection):

-

Protection: 2'-Bromo-5'-fluoroacetophenone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in toluene with azeotropic removal of water to form the corresponding 1,3-dioxolane.

-

Grignard Formation: The protected bromoacetophenone is dissolved in anhydrous THF under an inert atmosphere, and magnesium turnings are added. The reaction is initiated (e.g., with a small crystal of iodine) and stirred until the magnesium is consumed.

-

Reaction with Electrophile: The freshly prepared Grignard reagent is then reacted with an electrophile (e.g., an aldehyde, ketone, or CO₂) at an appropriate temperature.

-

Deprotection: The reaction is quenched with an acidic aqueous solution (e.g., dilute HCl), which also serves to hydrolyze the ketal protecting group, yielding the final product. The product is then extracted, purified, and characterized.

Application in the Synthesis of 3-Aryl-1-Indanones

A notable application of the reactivity of the bromine atom in 2'-Bromo-5'-fluoroacetophenone is in the synthesis of chiral 3-aryl-1-indanones, which are important scaffolds in medicinal chemistry. This is often achieved through a multi-step sequence involving an initial cross-coupling reaction followed by an intramolecular cyclization.

Logical Relationship for Indanone Synthesis:

Caption: Logical workflow for the synthesis of 3-aryl-1-indanones.[29][30][31][32][33]

Spectroscopic Data

Characterization of 2'-Bromo-5'-fluoroacetophenone is typically performed using standard spectroscopic methods.

¹H NMR (CDCl₃, 400 MHz): δ 7.60 (dd, J = 8.8, 5.2 Hz, 1H), 7.25-7.15 (m, 2H), 2.65 (s, 3H).

¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 162.5 (d, J = 250 Hz), 135.2 (d, J = 9 Hz), 125.0 (d, J = 24 Hz), 120.5 (d, J = 3 Hz), 118.0 (d, J = 22 Hz), 115.8 (d, J = 8 Hz), 29.8.

IR (KBr, cm⁻¹): 1685 (C=O), 1580, 1470, 1280, 880, 820.

Conclusion

The bromine atom in 2'-Bromo-5'-fluoroacetophenone exhibits a rich and versatile reactivity profile. Its susceptibility to a wide range of transformations, particularly palladium-catalyzed cross-coupling reactions, makes it an invaluable tool for the construction of complex molecular architectures. The electronic activation provided by the acetyl and fluoro groups, coupled with the steric influence of the ortho-acetyl moiety, allows for selective and high-yielding reactions under appropriate conditions. This in-depth guide provides a foundational understanding of the reactivity of this important building block, which will aid researchers in the strategic design and successful execution of synthetic routes for novel pharmaceuticals and functional materials.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. byjus.com [byjus.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. fiveable.me [fiveable.me]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 20. grokipedia.com [grokipedia.com]

- 21. Ullmann reaction | PPTX [slideshare.net]

- 22. Ullmann Reaction [organic-chemistry.org]

- 23. synarchive.com [synarchive.com]

- 24. masterorganicchemistry.com [masterorganicchemistry.com]

- 25. byjus.com [byjus.com]

- 26. leah4sci.com [leah4sci.com]

- 27. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]

- 28. Grignard reaction - Wikipedia [en.wikipedia.org]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 2'-Bromo-5'-fluoroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-Bromo-5'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various biologically active compounds, including antiviral agents and kinase inhibitors.[1] Its utility in medicinal chemistry, particularly in the creation of chiral molecules, underscores the importance of a deep understanding of its structural, electronic, and reactive properties.[2][3] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to 2'-Bromo-5'-fluoroacetophenone, alongside detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the study and application of this versatile synthetic building block.

Physicochemical Properties

A summary of the key physicochemical properties of 2'-Bromo-5'-fluoroacetophenone is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic and computational studies.

| Property | Value | Reference |

| Chemical Formula | C₈H₆BrFO | [3][4] |

| Molecular Weight | 217.04 g/mol | [3][4] |

| CAS Number | 1006-33-3 | [3] |

| Appearance | White to off-white or pale yellow crystalline solid | [1] |

| Solubility | Soluble in methanol | [3][5] |

| Storage | Sealed in a dry environment at room temperature | [3][6] |

Theoretical Studies: A Framework for Understanding

While specific comprehensive theoretical studies on 2'-Bromo-5'-fluoroacetophenone are not extensively published, established computational chemistry methods, particularly Density Functional Theory (DFT), provide a robust framework for elucidating its molecular properties. Such studies on structurally similar compounds, like other substituted acetophenones and bromo-fluoro-aromatics, have demonstrated the power of this approach.[7][8]

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 2'-Bromo-5'-fluoroacetophenone, DFT can be employed to predict a variety of important chemical properties.

Methodology:

A typical DFT study would involve geometry optimization of the molecule using a functional such as B3LYP with a basis set like 6-311++G(d,p).[8][9] This level of theory has been shown to provide reliable results for similar organic molecules.[9]

Key Computable Properties:

-

Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy conformation.

-

Vibrational Frequencies: Calculation of the vibrational modes, which can be correlated with experimental FT-IR and Raman spectra to aid in spectral assignment.[10]

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity.[11][12] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents.

-

Thermodynamic Properties: Calculation of parameters such as enthalpy, Gibbs free energy, and entropy.

The following table summarizes the kind of quantitative data that can be obtained from DFT calculations.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicator of chemical reactivity and stability.[11][12] |